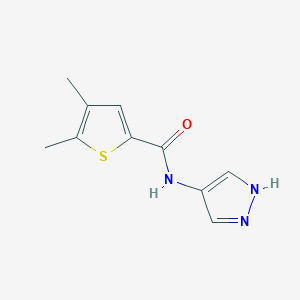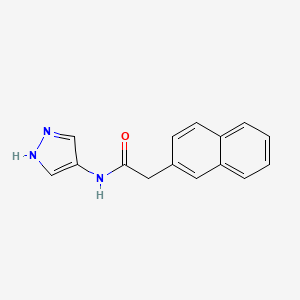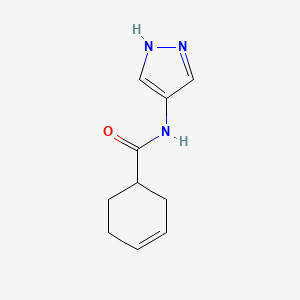
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid, also known as MPSPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid for lab experiments is its relatively low toxicity. Additionally, 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid is stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid is its limited solubility, which can make it difficult to administer in certain experimental protocols.
Direcciones Futuras
There are several potential future directions for the study of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid. One area of interest is the development of more effective and targeted formulations of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid for the treatment of specific diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid and to identify potential side effects or limitations of its use. Finally, there is potential for the use of 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid can be synthesized through a multistep process involving the reaction of piperidine with 4-bromobenzene-1-sulfonyl chloride, followed by the addition of 4-methoxyphenylacetic acid. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
2-[4-(4-methoxypiperidin-1-yl)sulfonylphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-12-6-8-15(9-7-12)21(18,19)13-4-2-11(3-5-13)10-14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSVNEQCTQUZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Methoxypiperidin-1-yl)sulfonyl)phenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)






![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)

